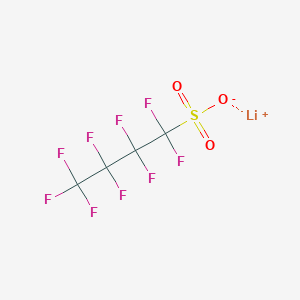

Lithium Nonafluoro-1-butanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S.Li/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDFHMISXKDOJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635586 | |

| Record name | Lithium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131651-65-5 | |

| Record name | Lithium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lithium perfluorobutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Lithium Nonafluoro-1-butanesulfonate?

For Researchers, Scientists, and Drug Development Professionals

Lithium Nonafluoro-1-butanesulfonate, also known as Lithium Perfluoro-1-butanesulfonate, is a fluorinated lithium salt that has garnered significant interest in various high-technology sectors, particularly in the development of advanced energy storage systems. Its unique combination of high thermal stability, electrochemical inertness, and solubility in organic solvents makes it a compelling candidate for applications in lithium-ion batteries and other electrochemical devices. This technical guide provides a detailed overview of the core physicochemical properties of this compound, supported by experimental methodologies and data presented for clarity and comparative analysis.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in various applications, from electrolyte formulations to its handling and storage.

| Property | Value |

| Molecular Formula | C₄F₉LiO₃S |

| Molecular Weight | 306.03 g/mol [1][2] |

| Appearance | White to almost white powder or crystal[1][3] |

| Purity | >95.0%[1][3] |

| Melting Point | 96 °C[4] |

| Solubility | Soluble in water and Methanol; Insoluble in Acetone[3] |

| Physical State (at 20°C) | Solid[3] |

| Condition to Avoid | Hygroscopic[3] |

Electrochemical Properties in Non-Aqueous Electrolytes

This compound (LiNfO) is particularly noted for its performance as a salt in non-aqueous liquid electrolytes for lithium-ion batteries. When dissolved in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME), it exhibits favorable electrochemical properties.

A non-aqueous electrolyte system comprising LiNfO in a PC and DME mixture has demonstrated a high ionic conductivity of 2.66 x 10⁻³ S cm⁻¹ at ambient temperature.[5][6] Furthermore, this electrolyte system exhibits a wide electrochemical stability window of approximately 5 volts, making it suitable for high-voltage battery applications.[5][6] The cationic transference number, a measure of the contribution of the lithium ions to the total ionic conductivity, has been determined to be 0.39 in this system, indicating that a significant portion of the charge is carried by the lithium ions.[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical and electrochemical properties of lithium salts like this compound.

Melting Point Determination

The melting point is a fundamental property that indicates the purity of a crystalline solid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath.

-

The temperature is increased at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a high-purity substance.[7]

Solubility Determination

Determining the solubility of the salt in various solvents is crucial for its application in electrolyte formulations.

Methodology:

-

A known volume of the desired solvent is placed in a thermostatically controlled vessel to maintain a constant temperature.

-

The lithium salt is added to the solvent in small increments with continuous stirring until a saturated solution is formed, with excess solid remaining.

-

The solution is allowed to equilibrate for a sufficient period.

-

A sample of the supernatant liquid is carefully withdrawn and its composition is analyzed to determine the concentration of the dissolved salt. Techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) can be used for accurate quantification of the lithium ion concentration.[8]

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte solution is a measure of its ability to conduct ions and is a critical parameter for battery performance.

Methodology: AC Impedance Spectroscopy

-

The electrolyte solution is placed in a conductivity cell with two blocking electrodes (e.g., stainless steel) of a known geometry (area and distance between them).

-

An AC voltage of small amplitude is applied across the electrodes over a wide range of frequencies.

-

The impedance of the cell is measured at each frequency.

-

The data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis.

-

The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.[9][10]

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction.

Methodology: Linear Sweep Voltammetry (LSV)

-

A three-electrode electrochemical cell is assembled, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).

-

The electrolyte containing the lithium salt is placed in the cell.

-

A linear potential sweep is applied to the working electrode at a slow scan rate (e.g., 0.1 to 5 mV/s) from the open-circuit potential to a higher (anodic) or lower (cathodic) potential.[6]

-

The current response is measured as a function of the applied potential.

-

The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.[6]

Visualizing Electrolyte Composition and Performance

The following diagram illustrates the relationship between the components of a non-aqueous electrolyte system based on this compound and its key performance characteristics in a lithium-ion battery.

Caption: Relationship between electrolyte components and performance.

References

- 1. lithiuminventory.com [lithiuminventory.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Lithium Nonafluorobutanesulfonate (CAS 131651-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium nonafluorobutanesulfonate (CAS 131651-65-5), a lithium salt of nonafluorobutanesulfonic acid, is a compound of interest in various fields, including its application as an electrolyte in lithium-ion batteries. This technical guide provides a comprehensive overview of its known physicochemical properties, drawing from available data and general characteristics of perfluoroalkyl substances (PFAS). Due to the limited availability of specific experimental data for this compound in the public domain, this guide also presents generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, this document explores the well-documented biological activity of the lithium ion and illustrates its major signaling pathways, which is of significant interest to researchers in the life sciences and drug development.

Physicochemical Data

The quantitative physicochemical data for Lithium nonafluorobutanesulfonate is summarized in Table 1. It is important to note that some of these values are calculated or estimated based on the properties of similar compounds due to a lack of specific experimental determinations for this exact substance.

Table 1: Summary of Physicochemical Data for Lithium Nonafluorobutanesulfonate (CAS 131651-65-5)

| Property | Value | Source/Method |

| Molecular Formula | C₄F₉LiO₃S | --- |

| Molecular Weight | 306.03 g/mol | Calculated |

| Appearance | White to off-white solid/powder | Supplier Data |

| Purity | ≥95% | Supplier Data |

| Melting Point | Data not available. As an ionic liquid-like salt, it is expected to have a relatively high melting point. | --- |

| Boiling Point | Data not available. Expected to decompose at high temperatures. | --- |

| Solubility | Soluble in water. | Supplier Data |

| pKa (of the corresponding acid) | < 0 (strong acid) | Estimated |

| LogP (calculated) | 3.038 | Calculated |

| Polar Surface Area (PSA) | 65.58 Ų | Calculated |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of a solid compound like Lithium nonafluorobutanesulfonate.

Objective: To determine the equilibrium solubility of Lithium nonafluorobutanesulfonate in water at a specific temperature.

Materials:

-

Lithium nonafluorobutanesulfonate (CAS 131651-65-5)

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Analytical instrument for quantification (e.g., Ion Chromatography with Conductivity Detection or Mass Spectrometry)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Lithium nonafluorobutanesulfonate to a known volume of deionized water in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed in the shaker bath for at least 24 hours to allow for the sedimentation of the excess solid. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with deionized water to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of the lithium or the nonafluorobutanesulfonate ion using a validated analytical method.

-

Calculation: Calculate the solubility of Lithium nonafluorobutanesulfonate in g/100 mL or other appropriate units, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of aqueous solubility.

Melting Point Determination

The melting point of ionic compounds can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).

Objective: To determine the melting temperature range of Lithium nonafluorobutanesulfonate.

Method 1: Capillary Melting Point Apparatus

-

Sample Preparation: Finely powder the crystalline sample of Lithium nonafluorobutanesulfonate.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Method 2: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting transition.

pKa Determination

The pKa of the conjugate acid, nonafluorobutanesulfonic acid, is expected to be very low (negative), indicating it is a strong acid that fully dissociates in water. Experimental determination in aqueous solution is challenging.

Theoretical Calculation: The pKa of strong acids is often estimated using computational chemistry methods.

Experimental Approach (in non-aqueous solvent): Potentiometric titration in a non-aqueous solvent against a strong base can be used to determine the relative acidity and estimate the pKa.

Biological Activity and Signaling Pathways of the Lithium Ion

While specific biological data for the entire Lithium nonafluorobutanesulfonate molecule is scarce, the biological effects of the lithium ion (Li⁺) are extensively studied, particularly in the context of its use as a mood stabilizer in the treatment of bipolar disorder. The therapeutic and cellular effects of lithium are attributed to its ability to modulate several intracellular signaling pathways.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

A primary mechanism of lithium's action is the direct inhibition of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Lithium competes with magnesium ions (Mg²⁺) for binding to GSK-3, leading to its inhibition. This inhibition affects downstream targets of GSK-3, including the Wnt/β-catenin signaling pathway.

Lithium-mediated Inhibition of GSK-3 and Activation of Wnt/β-catenin Signaling

Caption: Lithium inhibits GSK-3, preventing β-catenin degradation and promoting gene expression.

Modulation of the Phosphatidylinositol (PI) Signaling Pathway

Lithium also affects the phosphatidylinositol (PI) signaling pathway by inhibiting inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol. This inhibition leads to a depletion of cellular myo-inositol, which in turn reduces the levels of phosphatidylinositol 4,5-bisphosphate (PIP₂), a key second messenger. This can dampen the signaling of various G-protein coupled receptors.

Lithium's Effect on the Phosphatidylinositol Signaling Pathway

Molecular structure and formula of Lithium Nonafluoro-1-butanesulfonate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium Nonafluoro-1-butanesulfonate, often referred to as lithium nonaflate, is a synthetic organofluorine compound with growing interest in the field of electrochemistry. Its unique properties, stemming from the highly fluorinated anionic group, make it a compelling candidate for applications requiring high thermal and electrochemical stability, particularly as an electrolyte salt in high-voltage lithium-ion batteries. While its primary applications are in materials science, understanding its physicochemical properties and potential biological interactions is crucial for a comprehensive assessment, especially for professionals in drug development who may encounter perfluorinated compounds.

This technical guide provides a detailed overview of the molecular structure, formula, and key properties of this compound. It includes a summary of its electrochemical applications, detailed experimental protocols for its characterization in an electrolyte system, and an exploration of potential toxicological pathways based on related compounds.

Molecular Structure and Properties

This compound is the lithium salt of nonafluoro-1-butanesulfonic acid. The structure consists of a lithium cation (Li⁺) and a nonafluoro-1-butanesulfonate anion (C₄F₉SO₃⁻). The anion features a fully fluorinated four-carbon chain, which imparts significant stability to the molecule.

Molecular Formula: C₄F₉LiO₃S

Molecular Weight: 306.03 g/mol

Synonyms:

-

Lithium Perfluoro-1-butanesulfonate

-

Nonafluoro-1-butanesulfonic Acid Lithium Salt

-

Perfluoro-1-butanesulfonic Acid Lithium Salt

-

Lithium Nonaflate

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/powder to crystal | |

| Purity | >95.0% | |

| CAS Number | 131651-65-5 | |

| Solubility | Soluble in polar organic solvents such as propylene carbonate and dimethoxyethane. | |

| Key Feature | Weak cation-anion interaction and large anion size compared to other lithium salts like LiClO₄, LiSO₃CF₃, and LiPF₆. | |

| Stability | Possesses much greater thermal and electrochemical stabilities compared to conventional lithium salts like LiPF₆. |

Electrochemical Applications and Performance

The primary application of this compound is as a salt in non-aqueous liquid electrolytes for lithium-ion batteries. Its high stability and weak ion-pairing characteristics contribute to enhanced ionic conductivity and a wide electrochemical stability window, making it a promising alternative to the commonly used but less stable LiPF₆.

A notable study by Hirankumar et al. (2021) investigated the performance of a non-aqueous liquid electrolyte (NALE) system composed of 0.1 M this compound in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME). The key findings are summarized below:

Electrochemical Performance Data

| Parameter | Value | Conditions | Reference |

| Highest Ionic Conductivity | 2.66 x 10⁻³ S cm⁻¹ | Ambient temperature, 1:1 PC:DME ratio | |

| Electrochemical Stability Window | ~5 V | ||

| Specific Discharge Capacity | 154 mAh g⁻¹ | Li/NALE//LiCoO₂ cell, ambient temperature |

Experimental Protocols

The following are detailed methodologies for the preparation and electrochemical characterization of a this compound based electrolyte, as described in the literature.

Preparation of Non-Aqueous Liquid Electrolyte (NALE)

Materials:

-

This compound (LiNfO, 95% purity)

-

Anhydrous propylene carbonate (PC, 99.7%)

-

Anhydrous 1,2-dimethoxyethane (DME, 99.5%)

Procedure:

-

A series of non-aqueous liquid electrolytes are prepared by dissolving 0.1 M of this compound in a binary solvent mixture of PC and DME.

-

The preparation is carried out in an argon-filled glove box where moisture and oxygen levels are maintained at less than 1 ppm.

Electrochemical Characterization

1. Ionic Conductivity Measurement:

-

The ionic conductivity of the prepared NALEs is measured using a conductivity meter with platinum electrodes.

2. Linear Sweep Voltammetry (LSV):

-

The electrochemical stability window of the electrolyte is determined by linear sweep voltammetry.

-

A coin cell (SS/NALEs/Li) is assembled for this purpose.

-

The LSV is performed at a scan rate of 5 mV s⁻¹.

3. Coin Cell Assembly and Testing:

-

Cathode Slurry Preparation: A slurry is prepared by mixing LiCoO₂, acetylene black, and poly(vinylidene fluoride) (PVdF) in a ratio of 80:10:10 in N-methyl-2-pyrrolidone (NMP).

-

Coating: The slurry is coated onto an aluminum foil using a doctor blade coating machine.

-

Drying and Pressing: The coated foil is dried in a vacuum oven for 12 hours at 120 °C and then pressed.

-

Cell Assembly: Coin cells (e.g., Li/NALE//LiCoO₂) are assembled in an argon-filled glove box using the prepared cathode, a lithium metal anode, and a polypropylene separator.

-

Galvanostatic Charge-Discharge Analysis: The assembled cells are cycled to evaluate their performance, including specific discharge capacity and rate capability.

Experimental and Logical Workflow Diagrams

Caption: Workflow for the preparation and electrochemical characterization of a this compound based electrolyte.

Potential Toxicological Pathways (Based on Related Compounds)

Direct toxicological data for this compound is limited. However, studies on related per- and polyfluoroalkyl substances (PFAS), such as Perfluorobutanesulfonic acid (PFBS), provide insights into potential biological interactions. It is important to note that these are extrapolated from related compounds and may not be directly applicable to this compound.

Research has suggested that some PFAS compounds can interfere with metabolic processes, particularly lipid metabolism. Two signaling pathways that have been implicated are the Peroxisome proliferator-activated receptor alpha (PPARα) and the Extracellular signal-regulated kinase (ERK1/2) pathways.

Caption: Potential signaling pathways that may be affected by compounds related to this compound.

Conclusion

This compound is a highly stable fluorinated salt with significant potential in the development of next-generation lithium-ion batteries. Its favorable electrochemical properties, including high ionic conductivity and a wide stability window, have been demonstrated in experimental settings. While direct applications in drug development have not been identified, the toxicological profiles of structurally related perfluorinated compounds suggest potential interactions with key metabolic signaling pathways. This underscores the importance of a thorough safety and toxicological evaluation of such materials. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists working with or encountering this and similar compounds.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Lithium Nickel Oxide (LiNiO₂)

Disclaimer: The compound "LiNfO" is not found in the standard chemical literature. It is presumed to be a typographical error. This guide will focus on the well-characterized and thermally relevant compound, Lithium Nickel Oxide (LiNiO₂) , a prominent cathode material in lithium-ion batteries, to illustrate the requested data, protocols, and visualizations.

This technical guide provides a comprehensive overview of the thermal stability and decomposition mechanisms of Lithium Nickel Oxide (LiNiO₂). The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal behavior of this high-energy cathode material.

Quantitative Thermal Decomposition Data

The thermal stability of LiNiO₂ is a critical factor for the safety and performance of lithium-ion batteries. Its decomposition is an exothermic process that can lead to thermal runaway if not properly managed. The key events during thermal decomposition, as measured by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are summarized below.

| Parameter | Value | Conditions / Remarks |

| Onset Decomposition Temp. (T_onset) | ~200-250 °C | In inert atmosphere (N₂, Ar). Varies with state-of-charge (SOC). |

| Primary Decomposition Peak | ~250-300 °C | Corresponds to the initial phase transition and oxygen release. |

| Secondary Decomposition Peak | ~550-600 °C | Associated with further reduction of nickel and structural collapse. |

| Mass Loss (up to 400 °C) | 2-4% | Primarily due to the release of oxygen. |

| Mass Loss (up to 800 °C) | ~8-10% | Represents significant oxygen loss and structural transformation. |

| Enthalpy of Decomposition (ΔH) | -200 to -400 J/g | Highly exothermic. Value is dependent on SOC and particle morphology. |

Experimental Protocols

The characterization of LiNiO₂ thermal stability typically involves a combination of thermoanalytical techniques. Below are representative methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a LiNiO₂ sample as a function of temperature, identifying the temperatures at which decomposition and oxygen release occur.

Methodology:

-

Sample Preparation: A small quantity of delithiated (charged) LiNiO₂ powder (typically 3-10 mg) is carefully weighed and placed into an alumina or platinum crucible.

-

Instrument Setup: The crucible is placed in a TGA instrument.

-

Atmosphere: A controlled, inert atmosphere (e.g., high-purity nitrogen or argon) is established with a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions with air.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass and temperature. The resulting data is plotted as mass change (%) versus temperature (°C). The derivative of this curve (DTG) is often used to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a LiNiO₂ sample as it is heated, quantifying the exothermic or endothermic nature of its decomposition reactions.

Methodology:

-

Sample Preparation: A small amount of delithiated LiNiO₂ powder (typically 1-5 mg) is hermetically sealed in a stainless steel or gold-plated copper crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: Both the sample and reference crucibles are placed in the DSC cell.

-

Atmosphere: A purge gas, typically inert like nitrogen or argon, is flowed through the cell.

-

Heating Program: The cell is subjected to a precise linear heating ramp (e.g., 5-10 °C/min) over a desired temperature range (e.g., 50 °C to 400 °C).

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The output is a thermogram showing heat flow (W/g) as a function of temperature. Exothermic peaks indicate heat release during decomposition.

Visualizations: Decomposition Pathway and Experimental Workflow

LiNiO₂ Thermal Decomposition Pathway

The thermal decomposition of delithiated LiNiO₂ (Li₁₋ₓNiO₂) is a multi-step process involving phase transitions and the release of oxygen, which ultimately leads to the formation of more stable nickel oxides.

Caption: Thermal decomposition pathway of delithiated LiNiO₂.

Experimental Workflow for Thermal Stability Analysis

The logical flow for assessing the thermal properties of a material like LiNiO₂ involves sample preparation followed by parallel thermoanalytical measurements.

Caption: Workflow for LiNiO₂ thermal stability characterization.

The Solubility of Lithium Nonafluoro-1-butanesulfonate in Organic Carbonate Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lithium Nonafluoro-1-butanesulfonate in Electrolytes

This compound (LiSO₃C₄F₉) is a lithium salt of significant interest for lithium-ion battery applications. Its large anion and the electron-withdrawing nature of the fluorinated chain contribute to a weak cation-anion interaction, which is desirable for high ionic conductivity in the electrolyte.[1] Furthermore, LiNfO is reported to possess greater thermal and electrochemical stabilities compared to the commonly used lithium hexafluorophosphate (LiPF₆).[1] The choice of solvent is critical for dissolving the lithium salt and facilitating ion transport between the electrodes. Organic carbonates such as ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) are widely used due to their favorable dielectric constants and ability to form a stable solid electrolyte interphase (SEI) on the anode.[2]

Solubility Data of this compound

Precise quantitative solubility data of LiNfO in individual organic carbonate solvents across a range of temperatures is not extensively documented in peer-reviewed literature. However, some studies provide insights into its solubility in mixed solvent systems.

One study successfully prepared a 0.1 M solution of LiNfO in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME), indicating that LiNfO is soluble to at least this concentration in a carbonate-containing electrolyte.[1][3] For context, standard lithium-ion battery electrolytes typically employ lithium salts like LiPF₆ at concentrations around 1.0 to 1.2 M in mixtures of carbonate solvents.[4]

Table 1: Summary of Available Solubility and Related Data for this compound

| Solvent System | Concentration | Temperature | Source | Notes |

| Propylene Carbonate (PC) / 1,2-Dimethoxyethane (DME) | 0.1 M | Ambient | [1][3] | This concentration was used to prepare a non-aqueous liquid electrolyte for a Li//LiCoO₂ cell. |

| Water | Soluble | Not Specified | Technical data sheet information. | |

| Methanol | Soluble | Not Specified | Technical data sheet information. | |

| Acetone | Insoluble | Not Specified | Technical data sheet information. |

It is important to note that the solubility of lithium salts is influenced by several factors, including the dielectric constant and viscosity of the solvent, the lattice energy of the salt, and the temperature.[2] Generally, solvents with high dielectric constants are better at dissolving ionic compounds.[2]

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of LiNfO in organic carbonate solvents, several established experimental methodologies can be employed.

Isothermal Saturation and Gravimetric Analysis

This is a classical and straightforward method for determining solubility.

Methodology:

-

Sample Preparation: An excess amount of LiNfO is added to a known mass or volume of the desired organic carbonate solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be facilitated by centrifugation.

-

Sample Extraction: A known mass of the clear, saturated supernatant is carefully extracted using a pre-weighed, heated syringe to prevent precipitation upon cooling.

-

Solvent Evaporation: The extracted sample is transferred to a pre-weighed vial, and the solvent is evaporated under vacuum at a slightly elevated temperature.

-

Mass Determination: The mass of the remaining solid LiNfO is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per mass of the solvent (e.g., g/100g solvent) or converted to molarity if the density of the saturated solution is known.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

This method is highly sensitive and accurate for determining the concentration of lithium ions in a saturated solution.

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal saturation method (Steps 1-3).

-

Sample Dilution: A precise volume of the saturated supernatant is carefully extracted and diluted with a suitable solvent to a concentration within the linear dynamic range of the ICP-OES instrument.

-

Analysis: The diluted sample is introduced into the ICP-OES, and the emission intensity of a characteristic lithium wavelength is measured.

-

Quantification: The concentration of lithium in the diluted sample is determined by comparing its emission intensity to a calibration curve prepared from standard solutions of known lithium concentrations.

-

Calculation: The original concentration of LiNfO in the saturated solution is calculated by accounting for the dilution factor.

Visual Polythermal Method (Cooling Crystallization)

This method is useful for determining the temperature-dependent solubility and constructing a solubility curve.

Methodology:

-

Solution Preparation: A series of solutions with known concentrations of LiNfO in the solvent are prepared in sealed glass ampoules.

-

Heating: The ampoules are slowly heated in a controlled temperature bath until all the solid LiNfO is completely dissolved.

-

Cooling and Observation: The clear solution is then slowly cooled while being continuously stirred. The temperature at which the first crystals appear (the saturation temperature) is carefully recorded.

-

Data Plotting: The saturation temperature is plotted against the corresponding concentration to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a lithium salt in an organic solvent using the isothermal saturation and analytical chemistry approach.

Caption: General workflow for determining the solubility of a lithium salt.

Conclusion

While specific quantitative solubility data for this compound in pure organic carbonate solvents remains a gap in the current scientific literature, its demonstrated use in mixed-solvent electrolytes indicates its viability as a salt for lithium-ion batteries. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely determine the solubility of LiNfO in solvents of interest. Such data is critical for optimizing electrolyte formulations to enhance battery performance, safety, and lifespan. Further research into the fundamental physicochemical properties of LiNfO-based electrolytes is essential for the advancement of next-generation energy storage technologies.

References

An In-depth Technical Guide to the Ionic Conductivity of Lithium Nonafluoro-1-butanesulfonate (LiNfO) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic conductivity of electrolyte solutions based on lithium nonafluoro-1-butanesulfonate (LiNfO or LiSO₃C₄F₉). LiNfO has garnered attention as a potentially safer and more stable alternative to conventional lithium salts like LiPF₆ in lithium-ion battery applications.[1] Its large anion size and weak cation-anion interactions contribute to its favorable dissolution properties and, consequently, its ability to facilitate charge transport in electrolyte solutions.[1][2]

Core Data on Ionic Conductivity

The ionic conductivity of LiNfO-based electrolytes is a critical parameter for their performance in electrochemical devices. Research has shown that the choice of solvent system significantly impacts the resulting conductivity. The following data summarizes the ionic conductivity of 0.1 M LiNfO solutions in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME) at ambient temperature.

| Sample ID | Solvent System (PC:DME by vol %) | Ionic Conductivity (S cm⁻¹) |

| NALE 1 | 50:50 | 2.66 x 10⁻³ |

| NALE 2 | 60:40 | 2.44 x 10⁻³ |

| NALE 3 | 70:30 | 2.24 x 10⁻³ |

| NALE 4 | 80:20 | 2.11 x 10⁻³ |

| NALE 5 | 90:10 | 1.95 x 10⁻³ |

Data sourced from Hirankumar, G., et al.[2]

The highest ionic conductivity of 2.66 x 10⁻³ S cm⁻¹ was achieved with a 1:1 volumetric ratio of PC and DME.[2][3] This is attributed to the favorable solvating ability of DME.[2] These non-aqueous liquid electrolyte (NALE) systems have demonstrated a high electrochemical stability window of nearly 5 V, making them suitable for high-voltage applications.[1][2]

Experimental Protocols

The determination of ionic conductivity in these electrolyte systems is typically performed using AC impedance spectroscopy. This technique measures the opposition of the electrolyte to the flow of an alternating current as a function of frequency.

Detailed Methodology for AC Ionic Conductivity Measurement:

-

Electrolyte Preparation:

-

Prepare a 0.1 M stock solution of this compound (LiNfO) in the desired solvent or solvent mixture (e.g., PC/DME).

-

Create a series of electrolyte solutions with varying volumetric ratios of the binary solvents (e.g., 50:50, 60:40, 70:30, 80:20, and 90:10 PC:DME).

-

-

Conductivity Cell Assembly:

-

Utilize a conductivity cell with platinum electrodes. The cell constant should be known and is typically around 1.0 cm⁻¹.

-

Ensure the electrodes are clean and dry before use to prevent contamination.

-

-

Measurement Procedure:

-

Fill the conductivity cell with the prepared electrolyte solution, ensuring the platinum electrodes are fully immersed.

-

Connect the conductivity cell to a conductivity meter (e.g., Systronics, Model: conductivity meter-306).[1]

-

The AC ionic conductivity is measured at ambient temperature. The instrument applies a small amplitude AC voltage across the electrodes and measures the resulting current to determine the impedance.

-

The ionic conductivity (σ) is calculated from the bulk resistance (Rb) of the electrolyte using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes. The term L/A is the cell constant.

-

-

Data Analysis:

-

The bulk resistance of the electrolyte is typically determined from the intercept of the Nyquist plot (a plot of the imaginary part of impedance versus the real part) with the real axis at high frequencies.

-

Record the ionic conductivity values for each electrolyte composition.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the ionic conductivity of LiNfO solutions.

Caption: Experimental workflow for measuring the ionic conductivity of LiNfO solutions.

References

Electrochemical Stability of Fluoro-Organic Lithium Salt Electrolytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical stability window (ESW) of electrolytes based on fluoro-organic lithium salts, often referred to within the broader category of "LiNfO" (Lithium Non-fluorinated Organics, a term that can be ambiguous and is used here to encompass a range of fluorinated organic salts). The stability of the electrolyte is a critical factor in the performance, safety, and lifespan of lithium-ion batteries. This document summarizes key quantitative data, details experimental protocols for ESW determination, and visualizes the underlying chemical processes.

Quantitative Data on Electrochemical Stability Windows

The electrochemical stability of an electrolyte is defined by the potential range within which it remains electrochemically inert, neither undergoing oxidation at the cathode nor reduction at the anode.[1] This window is crucial for enabling high-voltage battery chemistries. The following tables summarize the reported electrochemical stability window for several key fluoro-organic lithium salts.

| Lithium Salt | Solvent System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Total Window (V) | Reference Electrode | Working Electrode | Method |

| LiFSI | 1 M in EC/DMC (1:1 v/v) | ~5.6 | ~0.0 | ~5.6 | Ag | Pt | Cyclic Voltammetry |

| LiFSI | Concentrated Aqueous | >4.5 | <2.0 | >2.5 | Au | Au | Not Specified |

| LiDFOB | 1 M in EC/DEC/DMC | ~4.5 | Not specified | Not specified | Li | LiNi0.5Mn1.5O4 | Not Specified |

| LiDFOB | Additive in LiPF6 | >4.5 | Not specified | Not specified | Not specified | Not specified | Not specified |

| LiTFSI | 21 m Aqueous | ~4.9 | ~1.9 | ~3.0 | Stainless Steel | Stainless Steel | Cyclic Voltammetry[2] |

Note: The exact values for the electrochemical stability window can vary depending on the solvent, salt concentration, electrode material, and the cutoff current density used to define stability.

Experimental Protocols for Determining Electrochemical Stability Window

The electrochemical stability window of an electrolyte is typically determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[3][4]

Linear Sweep Voltammetry (LSV) Protocol

Objective: To determine the anodic and cathodic limits of an electrolyte by sweeping the potential in one direction and observing the onset of oxidative or reductive currents.[3]

Experimental Setup:

-

Cell: A three-electrode electrochemical cell.[4]

-

Working Electrode (WE): An inert material such as platinum (Pt), gold (Au), or glassy carbon (GC). The choice of material is critical as it can influence the measured stability window.

-

Reference Electrode (RE): Typically a lithium metal electrode (Li/Li⁺) for non-aqueous electrolytes. For aqueous systems, Ag/AgCl or Saturated Calomel Electrode (SCE) can be used, with the potential later converted to the Li/Li⁺ scale.

-

Counter Electrode (CE): A lithium metal foil or a platinum wire.

-

Electrolyte: The LiNfO-based electrolyte to be tested, prepared in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture and oxygen contamination.

-

Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

Procedure:

-

Cell Assembly: Assemble the three-electrode cell inside a glovebox. The reference electrode should be placed close to the working electrode to minimize iR drop.

-

Open Circuit Potential (OCP) Measurement: Allow the cell to rest for a period (e.g., 1 hour) to reach a stable OCP.

-

Anodic Scan:

-

Set the potentiostat to perform a linear potential sweep starting from the OCP towards a higher (more positive) potential.

-

A slow scan rate (e.g., 0.5 to 10 mV/s) is typically used to allow the system to remain close to equilibrium.[5]

-

Record the current as a function of the applied potential. The potential at which a significant and sustained increase in current is observed is defined as the anodic stability limit. The definition of "significant" current can be arbitrary, with common cutoff current densities ranging from 0.01 to 0.1 mA/cm².

-

-

Cathodic Scan:

-

Using a fresh cell or after allowing the original cell to rest, perform a linear potential sweep starting from the OCP towards a lower (more negative) potential.

-

Record the current as a function of the applied potential. The potential at which a significant and sustained increase in current is observed is defined as the cathodic stability limit.

-

Cyclic Voltammetry (CV) Protocol

Objective: To investigate the electrochemical processes occurring within a potential window by sweeping the potential in both forward and reverse directions.[4]

Experimental Setup: The setup is identical to that used for LSV.

Procedure:

-

Cell Assembly and OCP Measurement: Follow the same steps as in the LSV protocol.

-

Cyclic Scan:

-

Set the potentiostat to perform a cyclic potential sweep starting from the OCP.

-

Define the potential window for the scan. The initial scan can be a wide window to identify the approximate stability limits, followed by narrower scans to precisely determine the onset potentials.

-

The potential is swept linearly to a set vertex potential and then the sweep direction is reversed to the initial potential.

-

Multiple cycles are often run to observe the evolution of the electrochemical behavior.

-

The anodic and cathodic stability limits are determined by the potentials at which irreversible oxidation and reduction currents appear, respectively.

-

Visualization of Key Processes

Experimental Workflow for ESW Determination

The following diagram illustrates the general workflow for determining the electrochemical stability window of an electrolyte.

Caption: Workflow for Electrochemical Stability Window (ESW) Determination.

Three-Electrode Cell Configuration

The diagram below shows the typical three-electrode setup used for electrochemical stability measurements.

References

Early Research on Perfluorinated Sulfonate Salts for Lithium Batteries: A Technical Guide

An In-depth Examination of the Foundational Research into Perfluorinated Sulfonate Salts as Electrolytes for Lithium-ion Battery Technology

The advent of rechargeable lithium-ion batteries necessitated the development of stable and highly conductive electrolytes. Among the various candidates, perfluorinated sulfonate salts emerged as a promising class of materials due to their notable electrochemical and thermal stability. This technical guide delves into the early research on these salts, focusing on their synthesis, electrochemical characterization, and the foundational data that paved the way for their use in modern energy storage systems.

Core Concepts in Lithium Battery Electrolytes

A lithium-ion battery's performance is intrinsically linked to the properties of its electrolyte, which facilitates the transport of lithium ions between the anode and cathode. An ideal electrolyte salt should possess high ionic conductivity, a wide electrochemical stability window, good thermal stability, and be compatible with the electrode materials. Early research into perfluorinated sulfonate salts was driven by the quest for alternatives to the then-common lithium hexafluorophosphate (LiPF6), which, despite its high conductivity, is sensitive to moisture and can lead to the formation of corrosive hydrofluoric acid (HF)[1][2].

Synthesis of Early Perfluorinated Sulfonate Salts

The synthesis of perfluorinated sulfonate salts in the early days of lithium battery research involved multi-step chemical processes. The primary goal was to produce high-purity salts that were free of water and other impurities that could degrade battery performance.

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

One of the most extensively studied perfluorinated sulfonate salts is Lithium Bis(trifluoromethanesulfonyl)imide, commonly known as LiTFSI. Early synthesis methods, though varied, generally followed a common pathway involving the reaction of trifluoromethanesulfonyl fluoride or a related precursor.

Typical Synthesis Protocol:

A prevalent method for synthesizing LiTFSI involved a "one-pot" synthesis. This process, carried out under anhydrous and inert conditions (typically nitrogen protection) at low temperatures, can be summarized as follows:

-

Preparation of Trifluoromethyllithium: Trifluoromethane gas is introduced into a nonpolar solvent solution containing an alkyl lithium compound (e.g., n-butyllithium) at low temperatures (-70 to -50 °C) to form trifluoromethyllithium[3].

-

Reaction with Bis(fluorosulfonyl)imide Lithium: A solution of bis(fluorosulfonyl)imide lithium in a nonpolar solvent is then slowly added to the trifluoromethyllithium solution.

-

Precipitation and Purification: During the addition, a white solid of lithium fluoride precipitates. After the reaction is complete, the solution is filtered. The filtrate is then subjected to vacuum evaporation to remove the solvent, yielding the crude LiTFSI salt.

-

Drying: The resulting salt is then rigorously dried under vacuum to remove any residual moisture[3].

Lithium Trifluoromethanesulfonate (LiCF3SO3)

Lithium trifluoromethanesulfonate, often referred to as lithium triflate, was another key salt investigated in early research.

Typical Synthesis Protocol:

An early method for the synthesis of lithium triflate involved the reaction of trifluoromethanesulfonyl fluoride with a lithium source in an aqueous solution.

-

Reaction: An aqueous solution of lithium hydroxide is placed in a stainless steel autoclave. Calcium oxide is often added to the mixture[3].

-

Introduction of Gaseous Reactant: The temperature is raised (e.g., to 85 °C), and trifluoromethanesulfonyl fluoride gas is continuously fed into the reactor, controlling the pressure[3].

-

Filtration and Isolation: After the reaction, the mixture is cooled, and the resulting solution is filtered to remove any solid byproducts. The filtrate contains the aqueous solution of lithium trifluoromethanesulfonate[3]. Subsequent purification and extensive drying are necessary to obtain the battery-grade salt.

Electrochemical Properties of Early Perfluorinated Sulfonate Salts

The suitability of these salts for lithium battery applications was determined through a series of electrochemical characterizations. Key parameters of interest were ionic conductivity and the electrochemical stability window.

Ionic Conductivity

Ionic conductivity is a measure of an electrolyte's ability to conduct ions. Early measurements were typically performed using a conductivity bridge in a concentration range of 10⁻³ to 10⁻² mol/dm³ at 25°C[4]. The limiting molar conductivity (Λ₀) and the ion association constant (KA) were key parameters derived from these measurements, often calculated using the Shedlovsky extrapolation method[4].

Below is a summary of early conductivity data for several perfluorinated sulfonate salts in propylene carbonate (PC), a common solvent in early lithium battery research.

| Salt | Limiting Molar Conductivity (Λ₀) (S cm² mol⁻¹) | Ion Association Constant (KA) | Reference |

| LiCF₃SO₃ | 18.2 | 13.2 | [4] |

| Li(CF₃SO₂)₂N (LiTFSI) | 13.5 | ~0 (Completely Dissociated) | [4] |

| LiC₄F₉SO₃ | 13.0 | 11.3 | [4] |

Table 1: Early Ionic Conductivity Data for Perfluorinated Sulfonate Salts in Propylene Carbonate at 25°C.

The data indicated that while the molar conductivity of the organic anions was generally lower than some inorganic counterparts like BF₄⁻, the imide salt, LiTFSI, had the advantage of complete dissociation, which is beneficial for achieving high ionic conductivity in more concentrated solutions[4].

Electrochemical Stability Window

The electrochemical stability window defines the voltage range over which the electrolyte remains stable without being oxidized or reduced. This is a critical parameter, as it determines the operational voltage of the battery. Early investigations of the electrochemical stability were primarily conducted using cyclic voltammetry (CV).

Typical Experimental Protocol for Cyclic Voltammetry:

-

Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of a working electrode (often a noble metal like platinum or a carbon-based material), a reference electrode (typically lithium metal), and a counter electrode (also often lithium metal)[5].

-

Electrolyte Preparation: The perfluorinated sulfonate salt is dissolved in a suitable aprotic solvent (e.g., propylene carbonate) to the desired concentration.

-

Potential Sweeping: A potentiostat is used to apply a linearly sweeping potential to the working electrode. The potential is swept from a starting potential to a vertex potential and then back. The resulting current is measured as a function of the applied potential[6].

-

Determination of Stability Window: The anodic and cathodic limits of the stability window are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction, respectively.

Early studies indicated that electrolytes based on salts like LiCF₃SO₃ in propylene carbonate were generally stable up to approximately 4.5 V versus Li/Li⁺[7].

Visualizing Experimental Workflows and Concepts

To better understand the relationships and processes involved in the early research of perfluorinated sulfonate salts, the following diagrams are provided.

Conclusion

The early research on perfluorinated sulfonate salts laid a critical foundation for the development of safer and more stable electrolytes for lithium-ion batteries. The synthesis routes, though requiring stringent conditions, provided access to high-purity salts. Foundational electrochemical studies, particularly on ionic conductivity and stability, highlighted the potential of salts like LiTFSI and LiCF₃SO₃. This pioneering work demonstrated the viability of these materials and guided subsequent research toward optimizing electrolyte formulations for the high-performance lithium-ion batteries that are ubiquitous today. The data and methodologies from these early investigations remain a valuable reference for researchers and scientists in the ongoing development of advanced energy storage solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. Lithium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 4. Conductivities and ion association of LiCf3SO3, Li(CF3SO2)2N and LiC4F9SO3 in propylene carbonate (Journal Article) | ETDEWEB [osti.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemic… [ouci.dntb.gov.ua]

- 7. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Preparing Lithium Nonafluoro-1-butanesulfonate Electrolytes

Introduction

Lithium Nonafluoro-1-butanesulfonate (LiNfO or LiSO₃C₄F₉) is a promising lithium salt for advanced lithium-ion battery electrolytes.[1][2] It is known for its high thermal and electrochemical stability, which can be a significant advantage over conventional salts like Lithium Hexafluorophosphate (LiPF₆).[1][2] LiPF₆ is prone to thermal instability and can lead to the formation of hazardous hydrofluoric acid (HF) in the presence of moisture, which degrades battery performance.[1][2][3][4] LiNfO, with its large anion size and weak cation-anion interaction, offers a potential solution to these issues, making it a subject of interest for high-voltage lithium-ion battery applications.[1][2] These application notes provide a detailed protocol for the preparation of LiNfO-based non-aqueous liquid electrolytes and summarize their key electrochemical properties.

Materials and Equipment

Materials:

-

Argon gas (high purity)

-

Battery-grade lithium foil

-

Cathode material (e.g., LiCoO₂)

-

Aluminum and copper foils for current collectors[5]

Equipment:

-

Argon-filled glove box with moisture and oxygen levels maintained below 1 ppm[1][2]

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Analytical balance

-

Conductivity meter with platinum electrodes[2]

-

Electrochemical testing equipment (e.g., potentiostat/galvanostat)

-

Coin cell fabrication tools (CR2032)

-

Vacuum oven

Experimental Protocols

1. Precursor Preparation and Handling:

-

Drying of Materials: Although anhydrous solvents are used, it is best practice to dry them further to minimize water content. Solvents can be dried over molecular sieves. The LiNfO salt should be dried under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove any residual moisture. All materials and equipment must be transferred into the argon-filled glove box before use.

-

Inert Atmosphere: The entire electrolyte preparation and cell assembly process must be conducted inside an argon-filled glove box where moisture and oxygen levels are strictly controlled (<1 ppm).[1][2] This is critical to prevent contamination and side reactions.

2. Electrolyte Formulation:

This protocol describes the preparation of a 0.1 M LiNfO electrolyte in a binary solvent mixture of Propylene Carbonate (PC) and 1,2-Dimethoxyethane (DME). The volume ratio of the solvents can be varied to optimize electrolyte properties.

-

Solvent Mixture Preparation: Prepare the desired volume of the PC:DME binary solvent mixture. For example, to prepare a 1:1 (v/v) mixture, combine equal volumes of anhydrous PC and anhydrous DME in a clean, dry beaker inside the glove box.

-

Salt Dissolution:

-

Weigh the required amount of dried LiNfO salt using an analytical balance inside the glove box. For a 0.1 M solution, this corresponds to approximately 3.06 g of LiNfO per 100 mL of solvent mixture.

-

Slowly add the LiNfO salt to the PC:DME solvent mixture while stirring with a magnetic stirrer.

-

Continue stirring until the salt is completely dissolved. The solution should be clear and colorless. This may take several hours.

-

3. Quality Control:

-

Ionic Conductivity Measurement: The ionic conductivity of the prepared electrolyte should be measured at ambient temperature using a conductivity meter.[2]

-

Moisture Content: The water content of the final electrolyte can be determined using Karl Fischer titration to ensure it is below acceptable limits for battery applications.

Data Presentation

The following tables summarize the quantitative data for LiNfO electrolytes with varying solvent compositions.

Table 1: Composition and Ionic Conductivity of 0.1 M LiNfO Electrolytes in PC:DME Binary Solvent Mixtures

| Electrolyte Designation | PC:DME Volume Ratio | Ionic Conductivity (S cm⁻¹) at Ambient Temperature |

| NALE 1 | 1:1 | 2.66 x 10⁻³ |

| NALE 2 | 3:1 | 1.89 x 10⁻³ |

| NALE 3 | 1:3 | 2.11 x 10⁻³ |

Data sourced from Gurusamy et al. (2022).[1]

Table 2: Electrochemical Performance of a Li/NALE 1/LiCoO₂ Cell

| Parameter | Value |

| Initial Discharge Capacity (at 0.1C) | 154 mAh g⁻¹ |

| Electrochemical Stability Window | ~5 V |

| Cationic Transference Number | 0.39 |

Data sourced from Gurusamy et al. (2022).[1][2]

Mandatory Visualization

Caption: Workflow for the preparation of LiNfO electrolytes.

Safety Precautions

-

Always handle LiNfO and organic solvents inside a well-maintained glove box to avoid exposure to moisture and air.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. large-battery.com [large-battery.com]

- 4. Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Study of LFP-Based Positive Electrodes: Process Parameters’ Influence on the Electrochemical Properties [mdpi.com]

Application Notes and Protocols: Lithium Nonafluoro-1-butanesulfonate as an Electrolyte Additive in Lithium-Ion Batteries

For: Researchers, scientists, and drug development professionals.

Subject: Detailed application notes and protocols for the use of Lithium Nonafluoro-1-butanesulfonate (LiNfO) as an electrolyte additive in lithium-ion batteries.

Introduction

This compound, also known as Lithium Perfluoro-1-butanesulfonate (LiNfO), is a fluorinated lithium salt with the chemical formula C₄F₉LiO₃S. It is recognized for its high thermal and electrochemical stability.[1][2] While traditionally investigated as a primary conducting salt in non-aqueous electrolytes, its properties suggest potential as a functional electrolyte additive to enhance the performance and safety of conventional lithium-ion batteries. As an additive, LiNfO is expected to contribute to the formation of a stable electrode-electrolyte interphase, thereby improving cycle life and efficiency.[3]

This document provides detailed application notes and experimental protocols for researchers interested in evaluating this compound as an electrolyte additive. It should be noted that while extensive data exists for LiNfO as a primary salt, its application as an additive is an emerging area of research. The protocols and expected outcomes described herein are based on available data for LiNfO and analogous fluorinated sulfonate compounds.

Key Properties and Proposed Mechanism of Action

This compound possesses a unique combination of a highly fluorinated, electron-withdrawing anion and a weak cation-anion interaction.[1][2] These characteristics are believed to contribute to several beneficial effects when used as an electrolyte additive:

-

Enhanced Interfacial Stability: The nonafluorobutanesulfonate anion can participate in the formation of a robust and stable Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode. This is attributed to the presence of both S-O and C-F bonds, which can decompose to form stable inorganic species like LiF and sulfates.[4][5]

-

High Voltage Stability: LiNfO exhibits a wide electrochemical stability window, making it a promising additive for high-voltage cathode materials.[1]

-

Improved Safety: The fluorinated nature of the additive may contribute to reduced flammability of the electrolyte.

The proposed mechanism involves the preferential reduction of the nonafluorobutanesulfonate anion at the anode surface during the initial formation cycles. This leads to the in-situ formation of a LiF and sulfate-rich SEI layer. This modified SEI is believed to be more effective at preventing further electrolyte decomposition and suppressing the growth of lithium dendrites compared to the SEI formed from conventional carbonate-based electrolytes alone.

Quantitative Data Summary

The following tables summarize the electrochemical performance of electrolytes containing this compound. It is important to note that the data in Table 1 is for an electrolyte where LiNfO is the primary conducting salt, as direct comparative data for its use as an additive is limited in publicly available literature. This data is provided to give an indication of the material's intrinsic electrochemical properties.

Table 1: Electrochemical Properties of LiNfO-based Electrolyte (0.1 M LiNfO in 1:1 v/v PC:DME) [1]

| Parameter | Value | Conditions |

| Ionic Conductivity | 2.66 x 10⁻³ S cm⁻¹ | Ambient Temperature |

| Electrochemical Stability Window | ~5.0 V vs. Li/Li⁺ | Stainless Steel Working Electrode |

| Cationic Transference Number | 0.39 | Ambient Temperature |

Table 2: Performance of Li/LiCoO₂ Coin Cell with LiNfO-based Electrolyte [1]

| Parameter | Value | Conditions |

| Initial Specific Discharge Capacity | 154 mAh g⁻¹ | 0.1C rate |

| Specific Discharge Capacity after 90 cycles | 31.41 mAh g⁻¹ | 0.2C rate |

| Initial Coulombic Efficiency | >95% | 0.2C rate |

Table 3: Impedance Parameters of Li/LiCoO₂ Coin Cell with LiNfO-based Electrolyte (Fitted from EIS data) [2]

| Parameter | Fresh Cell (Ω) | After 90 Cycles (Ω) |

| Bulk Resistance (R1) | 19.62 | 17.41 |

| Surface Film Resistance (R2) | 204 | 30.64 |

| Charge Transfer Resistance (R3) | - | 123.3 |

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of this compound as an electrolyte additive. Researchers should adapt these protocols to their specific cell chemistries and testing equipment.

Electrolyte Preparation

-

Baseline Electrolyte: Prepare a standard lithium-ion battery electrolyte. A common formulation is 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).

-

Additive Incorporation:

-

In an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, add the desired concentration of this compound to the baseline electrolyte.

-

Typical additive concentrations range from 0.5% to 2% by weight. A starting concentration of 1 wt% is recommended for initial screening.

-

Stir the solution overnight at room temperature to ensure complete dissolution of the LiNfO additive.

-

Coin Cell Assembly (CR2032)

-

Electrode and Separator Preparation:

-

Dry the cathode (e.g., LiCoO₂, NMC, LFP) and anode (e.g., graphite, silicon-graphite) under vacuum at an appropriate temperature (e.g., 120°C for the cathode, 80°C for the anode) for at least 12 hours before use.

-

Use a microporous polymer separator (e.g., Celgard 2325).

-

-

Assembly:

-

In an argon-filled glovebox, place the cathode in the center of the bottom case of the coin cell.

-

Add a few drops of the prepared electrolyte (with LiNfO additive) to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of the electrolyte to the separator.

-

Place the lithium metal or anode on top of the separator.

-

Add the spacer disk and spring.

-

Place the top cap and crimp the coin cell using a crimping machine.

-

Electrochemical Measurements

-

Formation Cycles:

-

Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

-

Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the chosen electrode chemistry. This step is crucial for the formation of a stable SEI.

-

-

Cyclic Voltammetry (CV):

-

Use a three-electrode setup or a coin cell to determine the electrochemical stability window of the electrolyte with the LiNfO additive.

-

Scan rate: 0.1 mV/s.

-

Voltage range: Dependent on the electrode materials, but typically from the open-circuit voltage to a high potential (e.g., 5.5 V vs. Li/Li⁺) for oxidative stability and to a low potential (e.g., -0.5 V vs. Li/Li⁺) for reductive stability.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Measure the impedance of the cells before and after formation cycles, and at various stages of cycle life testing.

-

Frequency range: Typically 100 kHz to 10 mHz.

-

AC amplitude: 10 mV.

-

The data can be fitted to an equivalent circuit model to analyze the evolution of bulk resistance, SEI resistance, and charge transfer resistance.

-

-

Galvanostatic Cycling (Cycle Life and Rate Capability):

-

Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate rate capability.

-

Perform long-term cycling at a moderate C-rate (e.g., C/2 or 1C) to assess capacity retention and coulombic efficiency.

-

Record the charge and discharge capacities for each cycle.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the LiNfO additive.

Caption: Experimental workflow for evaluating LiNfO as an electrolyte additive.

References

Application Notes and Protocols for Cyclic Voltammetry Analysis of Lithium Nonafluoro-1-butanesulfonate Electrolytes

Introduction

Lithium nonafluoro-1-butanesulfonate (LiNfO4S), also known as lithium nonaflate, is emerging as a promising alternative to conventional lithium salts like lithium hexafluorophosphate (LiPF6) in electrolytes for high-performance lithium-ion batteries. Its appeal stems from its high thermal and electrochemical stability, weak cation-anion interactions, and large anion size, which can positively influence the electrolyte's conductivity and the number of charge carriers.[1][2] Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of electrode materials and the stability of electrolytes in lithium-ion batteries.[3][4][5] This document provides a detailed protocol for conducting cyclic voltammetry analysis on LiNfO4S-based electrolytes, presents key data in a structured format, and offers visualizations to clarify the experimental workflow and setup.

Data Presentation

The following tables summarize the key quantitative data obtained from the cyclic voltammetry analysis of this compound (LiNfO4S) electrolytes. For comparative purposes, typical data for a conventional LiPF6 electrolyte is also provided, though it is important to note that the experimental conditions may not be identical.

Table 1: Cyclic Voltammetry Peak Potentials of LiNfO4S Electrolyte with LiCoO₂ Electrode.

| Scan Rate (mV/s) | Anodic Peak Potential (Eₚₐ) (V vs. Li/Li⁺) | Cathodic Peak Potential (Eₚ𝒸) (V vs. Li/Li⁺) | Peak Separation (ΔEₚ) (V) |

| 0.1 | 4.05 | 3.77 | 0.28 |

| 0.3 | 4.08 | 3.74 | 0.34 |

| 0.5 | 4.11 | 3.71 | 0.40 |

| 1.0 | 4.15 | 3.67 | 0.48 |

| 3.0 | 4.25 | 3.58 | 0.67 |

Data extracted from a study by Hirankumar, G., et al., where the electrolyte consisted of LiNfO4S in a 1:1 volumetric ratio of propylene carbonate (PC) and 1,2-dimethoxyethane (DME).[1]

Table 2: Electrochemical Stability Window of LiNfO4S-Based Electrolytes.

| Electrolyte Composition (LiNfO4S in PC:DME volumetric ratio) | Decomposition Potential (V vs. Li/Li⁺) |

| NALE 1 (1:1) | 5.0 |

| NALE 2 | 4.6 |

| NALE 3 | 4.5 |

| NALE 5 | 4.7 |

| NALE 7 | 5.3 |

Data obtained via linear sweep voltammetry, indicating the anodic stability limit of the electrolytes.[1]

Table 3: Typical Cyclic Voltammetry Data for a Conventional LiPF₆ Electrolyte (for reference).

| Electrolyte Composition | Working Electrode | Scan Rate (mV/s) | Anodic Peak Potential (Eₚₐ) (V vs. Li/Li⁺) | Cathodic Peak Potential (Eₚ𝒸) (V vs. Li/Li⁺) | Peak Separation (ΔEₚ) (V) |

| 1M LiPF₆ in EC:DMC (1:1 w/w) | Carbon | 0.02 | ~4.7 | - | - |

Note: The experimental conditions for this reference data, such as the working electrode and solvent system, differ from those in Table 1, and thus, a direct comparison should be made with caution.

Experimental Protocols

This section outlines the detailed methodology for performing cyclic voltammetry analysis on LiNfO4S electrolytes.

Electrolyte Preparation

-

Materials:

-

This compound (LiNfO4S, battery grade)

-

Propylene carbonate (PC, anhydrous, battery grade)

-

1,2-dimethoxyethane (DME, anhydrous, battery grade)

-

-

Procedure:

-

All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

-

Prepare a 1 M solution of LiNfO4S by dissolving the appropriate amount of LiNfO4S salt in a 1:1 volumetric mixture of PC and DME.

-

Stir the solution on a magnetic stirrer until the salt is completely dissolved.

-

Electrochemical Cell Assembly

-

Components:

-

Working Electrode (WE): LiCoO₂ coated on aluminum foil.

-

Reference Electrode (RE): Lithium metal foil.

-

Counter Electrode (CE): Lithium metal foil.

-

Separator: Microporous polypropylene film (e.g., Celgard 2400).

-

Electrolyte: 1 M LiNfO4S in 1:1 PC:DME.

-

Cell Hardware: 2032-type coin cell components (casings, spacers, springs).

-

-

Assembly Procedure (inside an Ar-filled glovebox):

-

Place the working electrode in the center of the bottom coin cell casing.

-

Wet the electrode surface with a few drops of the LiNfO4S electrolyte.

-

Place the separator on top of the working electrode.

-

Add more electrolyte to ensure the separator is fully wetted.

-

Position the lithium metal counter/reference electrode on the separator.

-

Add a spacer and a spring on top of the lithium metal.

-

Place the top casing and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

-

Cyclic Voltammetry Measurement

-

Instrumentation:

-

Potentiostat/Galvanostat with CV capabilities (e.g., Bio-Logic SP-300).

-

-

Parameters:

-

Potential Range: 3.0 V to 4.3 V vs. Li/Li⁺.

-

Scan Rate: Start with 0.1 mV/s. For kinetic studies, perform scans at varying rates (e.g., 0.1, 0.3, 0.5, 1.0, and 3.0 mV/s).

-

Number of Cycles: Typically 3-5 cycles to observe the stability of the redox peaks.

-

-

Procedure:

-

Connect the assembled coin cell to the potentiostat, ensuring the correct connections for the working, reference, and counter electrodes.

-

Set the specified parameters in the potentiostat software.

-